![molecular formula C11H10ClNO2 B1347667 2-Chloro-6-methoxyquinoline-3-methanol CAS No. 92172-83-3](/img/structure/B1347667.png)
2-Chloro-6-methoxyquinoline-3-methanol
Overview
Description
2-Chloro-6-methoxyquinoline-3-methanol, also known as 2-CQM, is a synthetic quinoline-based compound that has been studied extensively for its potential applications in scientific research. 2-CQM is a derivative of quinoline and has a unique chemical structure that is composed of two chlorine atoms and a hydroxy group. The compound is known to exhibit a wide range of biological activities and has been investigated for its potential to act as an anti-inflammatory, anti-fungal and anti-cancer agent.
Scientific Research Applications
2-Chloro-6-methoxyquinoline-3-methanol: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: 2-Chloro-6-methoxyquinoline-3-methanol serves as a raw material in organic synthesis, particularly in the production of various chemical intermediates. It is utilized in the synthesis of paints, plastics, synthetic resins, and dyes, contributing to the development of these materials with specific desired properties .
Perfume and Flavoring Manufacture: This compound is also employed in the manufacture of perfumes and flavorings. Its chemical structure allows it to be used as a solvent or an intermediate that imparts or enhances aromatic qualities in these products .
Fluorescent Probes: In scientific research, 2-Chloro-6-methoxyquinoline-3-methanol is used to prepare fluorescent probes like 2-chloro-6-methoxy-3-phenyl hydrazone quinoline (Cl-MPHQ). These probes are essential in experiments that require the detection and measurement of various substances through fluorescence .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-6-methoxyquinoline-3-methanol are currently unknown . As a unique chemical, it may have potential effects on various biochemical pathways, but these effects and their downstream consequences require further investigation.
properties
IUPAC Name |
(2-chloro-6-methoxyquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPSGFLKITYGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357713 | |
Record name | 2-Chloro-6-methoxyquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoline-3-methanol | |
CAS RN |
92172-83-3 | |
Record name | 2-Chloro-6-methoxyquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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